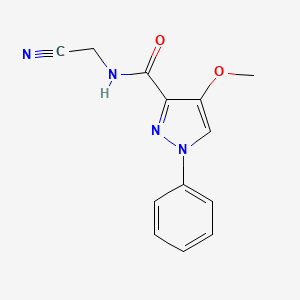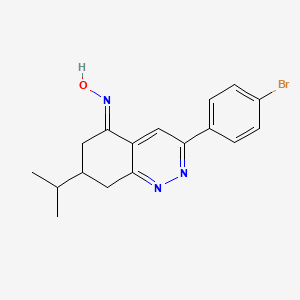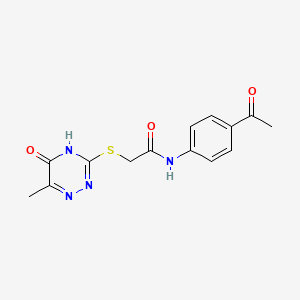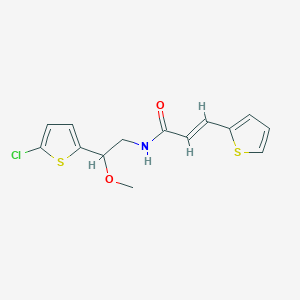![molecular formula C20H22BrN3O2 B2660048 5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide CAS No. 1206998-85-7](/img/structure/B2660048.png)
5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H22BrN3O2 and its molecular weight is 416.319. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Antiprotozoal Agents
Research on similar compounds, such as derivatives of imidazo[1,2-a]pyridines and furan-2-yl compounds, has shown significant antiprotozoal activity. For instance, compounds synthesized from furan-2-yl and imidazo[1,2-a]pyridine derivatives demonstrated strong DNA affinities and in vitro activity against protozoal pathogens like T. b. rhodesiense and P. falciparum. This suggests potential applications in developing treatments for protozoal infections (Ismail et al., 2004).
Heterocyclic Chemistry
The synthesis of heterocyclic compounds involving furan-2-yl and benzimidazole derivatives underlines the utility of such chemical structures in exploring novel heterocyclic compounds with potential pharmacological properties. Research has demonstrated methodologies for synthesizing compounds with complex heterocyclic systems, which could be foundational for discovering new drugs or materials (El’chaninov & Aleksandrov, 2017).
Antitumor Activities
Compounds with imidazotetrazine derivatives, similar in structural complexity to the subject chemical, have been explored for their antitumor activities. For example, the synthesis and chemistry of imidazotetrazines have provided insights into novel broad-spectrum antitumor agents, suggesting that derivatives of benzimidazoles and related compounds could hold promise in cancer therapy research (Stevens et al., 1984).
X-Ray Diffraction Studies
Structural analysis through X-ray diffraction of benzimidazole compounds has contributed to a deeper understanding of molecular configurations, which is crucial for the design of amyloid-avid probes and other molecularly targeted therapies. Detailed structural elucidation aids in the rational design of compounds with specific biological activities (Morais et al., 2012).
properties
IUPAC Name |
5-bromo-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c1-24-16-5-3-2-4-15(16)23-19(24)14-8-6-13(7-9-14)12-22-20(25)17-10-11-18(21)26-17/h2-5,10-11,13-14H,6-9,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUMXKAQLMSSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-N-[2-[(2R)-1-(2-Chloroacetyl)pyrrolidin-2-yl]ethyl]furan-2,5-dicarboxamide](/img/structure/B2659966.png)
![7-methyl-4-oxo-N-(3-phenylpropyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2659967.png)
![N-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)benzenesulfonamide](/img/structure/B2659968.png)
![2-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2659969.png)




![methyl 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2659974.png)
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2659978.png)


![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)
